molecular formula C11H15N3O2S B2990347 8-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1705326-00-6

8-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2990347
CAS No.: 1705326-00-6
M. Wt: 253.32
InChI Key: YPXZILSITCVYFK-UHFFFAOYSA-N
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Description

8-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-8-azabicyclo[321]oct-2-ene is a complex organic compound featuring an imidazole ring and a bicyclic octene structure

Properties

IUPAC Name

8-(1-methylimidazol-4-yl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-13-7-11(12-8-13)17(15,16)14-9-3-2-4-10(14)6-5-9/h2-3,7-10H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXZILSITCVYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting with the formation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts . The reaction conditions are mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

8-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

8-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]oct-2-ene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 8-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The sulfonyl group may also participate in hydrogen bonding or electrostatic interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]oct-2-ene is unique due to its bicyclic structure combined with the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound 8-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]oct-2-ene is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of metabolic disorders and cancer treatment. This article reviews the biological activity of this compound based on various studies, patents, and research findings.

Chemical Structure

The structure of the compound can be depicted as follows:

C12H14N4O2S\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}_2\text{S}

This structure features a bicyclic framework with a sulfonyl group attached to an imidazole moiety, which is crucial for its biological interactions.

Research indicates that this compound acts as an LCE (long-chain fatty acyl elongase) inhibitor . LCE plays a significant role in fatty acid metabolism, and its inhibition can lead to beneficial effects in conditions like obesity and diabetes mellitus. The compound's mechanism involves altering lipid metabolism pathways, which can be pivotal in treating metabolic syndromes and cardiovascular diseases .

Biological Activity Overview

The biological activities of this compound have been documented in several studies:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
LCE Inhibition Demonstrated effectiveness in inhibiting LCE, potentially reducing fat accumulation in tissues.
Anticancer Properties Exhibits selective cytotoxicity towards tumor cells, sparing normal cells, indicating potential for cancer therapy.
Metabolic Regulation Influences metabolic pathways related to obesity and diabetes, suggesting therapeutic applications in these areas.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Cytotoxicity in Tumor Cells : A study evaluated the cytotoxic properties of various derivatives of azabicyclo compounds, including this specific entity. The results indicated that it preferentially targets malignant cells over normal cells, making it a candidate for further development in oncology .
  • Metabolic Disorders : In another investigation focusing on metabolic syndrome, the compound was shown to significantly reduce markers associated with obesity and insulin resistance in animal models, demonstrating its potential as a therapeutic agent for diabetes management .

Research Findings

Recent research has focused on the pharmacodynamics and pharmacokinetics of the compound:

  • Pharmacodynamics : The compound's ability to modulate lipid metabolism was quantified through various assays measuring fatty acid profiles in treated subjects compared to controls.
  • Pharmacokinetics : Studies have indicated favorable absorption and distribution characteristics, with a half-life conducive to therapeutic use.

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